2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1423034-70-1
VCID: VC4536003
InChI: InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
SMILES: CC(C)CNC(=O)OCC(F)(F)F
Molecular Formula: C7H12F3NO2
Molecular Weight: 199.173

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate

CAS No.: 1423034-70-1

Cat. No.: VC4536003

Molecular Formula: C7H12F3NO2

Molecular Weight: 199.173

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate - 1423034-70-1

Specification

CAS No. 1423034-70-1
Molecular Formula C7H12F3NO2
Molecular Weight 199.173
IUPAC Name 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
Standard InChI InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key PZLUNMLQLSXQAF-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)OCC(F)(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₇H₁₂F₃NO₂, with a molecular weight of 199.17 g/mol . Its IUPAC name, 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate, reflects the trifluoroethyl ester linked to a carbamate group bonded to a 2-methylpropyl (isobutyl) chain.

Key Structural Features:

  • Trifluoroethyl moiety: Imparts electron-withdrawing properties and metabolic stability.

  • Isobutyl group: Enhances lipophilicity and steric bulk.

  • Carbamate bridge: Provides hydrogen-bonding capacity and hydrolytic sensitivity.

The SMILES notation (CC(C)CNC(=O)OCC(F)(F)F) and InChIKey (PZLUNMLQLSXQAF-UHFFFAOYSA-N) confirm the connectivity and stereochemistry .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry identification, were calculated for common adducts :

Adductm/zPredicted CCS (Ų)
[M+H]⁺200.08930145.8
[M+Na]⁺222.07124150.9
[M+NH₄]⁺217.11584149.8

Synthesis and Manufacturing

Synthetic Pathway

The primary synthesis involves a nucleophilic acyl substitution between 2,2,2-trifluoroethanol and isobutyl isocyanate under anhydrous conditions:

Reaction Scheme:
CF₃CH₂OH + (CH₃)₂CHCH₂NCO → CF₃CH₂O(CO)NCH₂CH(CH₃)₂\text{CF₃CH₂OH + (CH₃)₂CHCH₂NCO → CF₃CH₂O(CO)NCH₂CH(CH₃)₂}

Optimization Parameters:

  • Solvent: Dichloromethane or toluene.

  • Catalyst: Triethylamine (for acid scavenging).

  • Yield: ~70–85% after silica gel chromatography.

Scalability Challenges

  • Moisture sensitivity: Requires inert atmosphere (N₂/Ar).

  • Purification: Automated flash chromatography (10% ethyl acetate/hexane) achieves >95% purity.

Chemical Properties and Reactivity

Rotational Isomerism

Variable-temperature NMR studies on analogous carbamates reveal rotational barriers around the C–N bond. For N-(2,2,2-trifluoroethyl) carbamates, ΔG‡ values range from 15–16 kcal/mol, influenced by the trifluoromethyl group’s electron-withdrawing effects .

Hydrolytic Stability

The carbamate bond undergoes hydrolysis under alkaline conditions (pH > 10) to yield 2,2,2-trifluoroethanol and isobutylamine. Half-life in pH 7.4 buffer at 25°C is ~48 hours, indicating moderate stability .

Applications in Medicinal Chemistry

Enzyme Inhibition

Carbamates are widely used as serine protease inhibitors. The trifluoroethyl group in this compound may enhance binding to hydrophobic enzyme pockets, as seen in HIV protease inhibitors .

Comparative Analysis with Analogues

CompoundMolecular FormulaUnique FeatureApplication
2,2,2-Trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamateC₁₃H₁₆F₆NO₃Trifluoromethoxy groupAgrochemicals
Methyl N-methyl-N-(2,2,2-trifluoroethyl)carbamateC₅H₈F₃NO₂Methyl substituentSolubility modifier

Research Frontiers

Catalytic Asymmetric Reactions

Recent studies utilize N-(2,2,2-trifluoroethyl) carbamates in [3 + 2] cycloadditions, achieving enantiomeric excesses >90% via thiourea-tertiary amine catalysts .

Environmental Fate

Biodegradation studies indicate partial defluorination by Pseudomonas fluorescens strains, producing non-fluorinated carbamates as metabolites .

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